molecular formula C18H21ClN2O B034450 Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- CAS No. 102433-47-6

Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-

Cat. No. B034450
CAS RN: 102433-47-6
M. Wt: 316.8 g/mol
InChI Key: IEEJPZRRIVRUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of alkylating agents and has been shown to possess anticancer properties.

Mechanism of Action

Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- exerts its anticancer effects by alkylating DNA and RNA molecules, which leads to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. It also inhibits the activity of certain enzymes that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its potency. It has been shown to be effective in the treatment of various types of cancer at low concentrations. It also has a relatively long half-life, which allows for sustained exposure to cancer cells. However, one of the limitations of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its toxicity. It can cause damage to healthy cells, which can limit its therapeutic potential.

Future Directions

For the study of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- include the development of more potent and selective analogs, the study of its immunosuppressive effects, and the exploration of its potential for combination therapy and targeted drug delivery.

Synthesis Methods

Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- can be synthesized through a multi-step reaction process. The first step involves the reaction of 1,3-diphenyl-2-propen-1-one with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-2-imidazolidinone. The second step involves the reaction of this compound with urea in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties and has been used in the treatment of various types of cancer such as breast cancer, lung cancer, and ovarian cancer. It has also been studied for its potential use in the treatment of other diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.

properties

CAS RN

102433-47-6

Product Name

Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(1,3-diphenylpropyl)urea

InChI

InChI=1S/C18H21ClN2O/c19-13-14-20-18(22)21-17(16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,20,21,22)

InChI Key

IEEJPZRRIVRUHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl

synonyms

1-(2-Chloroethyl)-3-(1,3-diphenyl-2-propyl)urea

Origin of Product

United States

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